3-Chloro-2-buten-1-OL

説明

Historical Context and Early Academic Investigations Pertaining to 3-Chloro-2-buten-1-OL

Early academic interest in this compound centered on its preparation and its utility as a precursor for other small, functionalized molecules. One of the foundational methods for its synthesis involves the hydrolysis of 1,3-dichloro-2-butene (B238901). orgsyn.orggoogle.com An established procedure, detailed in Organic Syntheses, describes the refluxing of 1,3-dichloro-2-butene with a 10% sodium carbonate solution for three hours, followed by ether extraction and distillation to yield the desired product. orgsyn.org

Further investigations, particularly those aimed at industrial-scale production, sought to optimize this hydrolysis. A Russian patent (SU1509351A1) outlined an improved method to increase the yield, simplify the process by eliminating rectification steps, and reduce wastewater. google.com This method involves the hydrolysis of 1,3-dichloro-2-butene using sodium carbonate at specific concentrations and temperatures. google.com The research demonstrated that controlling these parameters could significantly enhance the yield of this compound from 69% to over 90%. google.com These early studies established a reliable synthetic route to the compound, paving the way for its use in more complex applications.

Optimized Synthesis Conditions for this compound

| Parameter | Value/Range | Reference |

|---|---|---|

| Starting Material | 1,3-dichloro-2-butene | google.com |

| Reagent | Sodium Carbonate (aq.) | google.com |

| Concentration | 15-20 wt.% | google.com |

| Temperature | 85-94 °C | google.com |

| Molar Ratio (Na₂CO₃ : Dichlorobutene) | (0.55-0.85) : 1 | google.com |

| Reaction Time | 4.5 hours | google.com |

Strategic Importance of this compound as a Building Block in Complex Chemical Synthesis

The strategic value of this compound lies in the differential reactivity of its two functional groups. The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, while the chloro-alkene moiety can participate in nucleophilic substitution and coupling reactions. This dual reactivity makes it a versatile C4 building block.

A significant application is its role as a precursor to acetylenic alcohols, such as 2-butyn-1-ol (B121050). orgsyn.orggoogle.com The synthesis involves treating this compound with a strong base like sodium amide in liquid ammonia (B1221849), which facilitates an elimination-rearrangement sequence to form the alkyne. orgsyn.org

Furthermore, this compound serves as a key reagent in the synthesis of pharmacologically active molecules. It is used in the preparation of Beraprost, a synthetic analogue of prostacyclin (PGI2) used for the treatment of hypertension and other circulatory disorders. chemicalbook.com The compound's ability to introduce a functionalized four-carbon chain is crucial in constructing the complex framework of these therapeutic agents. chemicalbook.com The reactivity of the molecule allows for various transformations, including oxidation, reduction, and nucleophilic substitution, to generate a diverse range of products.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇ClO | nih.gov |

| Molecular Weight | 106.55 g/mol | nih.gov |

| IUPAC Name | 3-chlorobut-2-en-1-ol | nih.gov |

| CAS Number | 40605-42-3 | nih.gov |

| Boiling Point (est.) | 118.37 °C | chemicalbook.com |

| Melting Point | -42.9 °C | chemicalbook.com |

| pKa (est.) | 13.84 ± 0.10 | chemicalbook.com |

Overview of Research Trajectories for this compound in Scholarly Literature

Current and emerging research involving this compound spans several areas of chemistry and related sciences.

Medicinal Chemistry: Beyond its established use in the synthesis of drugs like Beraprost, the compound and its derivatives continue to be explored for new therapeutic applications. chemicalbook.comjubilantingrevia.com Its structure is a valuable scaffold for generating analogues of natural products and other bioactive molecules.

Synthetic Methodology: Organic chemists are continually developing new synthetic methods that leverage the unique reactivity of substrates like this compound. Research focuses on stereoselective transformations, transition-metal-catalyzed cross-coupling reactions involving the vinyl chloride group, and novel oxidation reactions of the allylic alcohol.

Microbiology and Biochemistry: The compound has been noted in microbiological research, for example, in studies involving Pseudomonas putida, indicating its potential interaction with biological systems and enzymes. asm.org This opens avenues for its investigation as a probe or substrate in biocatalysis and metabolic studies.

Atmospheric and Kinetic Studies: The reactivity of unsaturated alcohols is of interest in atmospheric chemistry. researchgate.netresearchgate.net While specific studies on this compound are less common than for its non-chlorinated analogues, research into the gas-phase reactions of similar molecules with atmospheric oxidants like Cl atoms and OH radicals provides a framework for understanding its potential environmental fate and reactivity. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₄H₇ClO |

| 1,3-dichloro-2-butene | C₄H₆Cl₂ |

| Sodium Carbonate | Na₂CO₃ |

| 2-butyn-1-ol | C₄H₆O |

| Sodium Amide | NaNH₂ |

| Beraprost | C₂₄H₃₀O₅ |

| Prostacyclin (PGI2) | C₂₀H₃₂O₅ |

| 2-buten-1-ol | C₄H₈O |

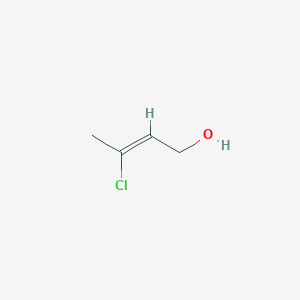

Structure

2D Structure

3D Structure

特性

CAS番号 |

40605-42-3 |

|---|---|

分子式 |

C4H7ClO |

分子量 |

106.55 g/mol |

IUPAC名 |

3-chlorobut-2-en-1-ol |

InChI |

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3 |

InChIキー |

SRQGZQPUPABHCN-UHFFFAOYSA-N |

SMILES |

CC(=CCO)Cl |

正規SMILES |

CC(=CCO)Cl |

同義語 |

3-Chloro-2-Buten-1-ol; 3-Chloro-2-buten-1-ol; 3-Chlorocrotyl Alcohol; γ-Chlorocrotyl Alcohol |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Chloro 2 Buten 1 Ol and Its Precursors

Industrial Synthesis of 3-Chloro-2-buten-1-OL via Hydrolysis of 1,3-Dichloro-2-butene (B238901)

The principal industrial route to this compound involves the hydrolysis of 1,3-dichloro-2-butene. orgsyn.org This process is valued for its directness and has been refined to improve product output and process economics. google.com The starting material, 1,3-dichloro-2-butene, is itself an intermediate in the production of chloroprene. nih.gov

Mechanistic Investigations of the Hydrolysis Reaction (e.g., Nucleophilic Substitution)

The hydrolysis of 1,3-dichloro-2-butene to this compound proceeds through a nucleophilic substitution mechanism. In this reaction, the hydroxide (B78521) ion (OH-), typically from a basic catalyst like sodium carbonate, acts as the nucleophile. It attacks the electrophilic carbon atom adjacent to one of the chlorine atoms in the 1,3-dichloro-2-butene molecule. This leads to the displacement of a chloride ion and the formation of the alcohol functional group, resulting in this compound. The presence of the double bond in the allylic position influences the reactivity of the molecule.

Optimization of Reaction Conditions and Parameters for Enhanced Yield and Efficiency

Sodium carbonate is a commonly used catalyst in the industrial synthesis of this compound. google.comgoogle.com Its concentration plays a crucial role in the reaction rate and yield. Studies have shown that a sodium carbonate concentration of 15–20 wt% is effective for this hydrolysis. google.com This concentration ensures a sufficient supply of hydroxide ions to drive the nucleophilic substitution reaction.

Temperature and reaction time are critical, interdependent parameters. The optimal temperature range for the hydrolysis is typically between 85°C and 94°C. google.com Within this range, a reaction time of approximately 4.5 hours has been found to be effective. google.com One specific industrial method specifies a reflux temperature for 3 hours using a 10% sodium carbonate solution. orgsyn.org Another protocol suggests a temperature range of 89-98°C with a reaction time of 8 hours. google.com Exceeding the optimal temperature can lead to thermal decomposition of the product, while lower temperatures can result in longer reaction times and incomplete conversion.

The table below summarizes the optimized reaction conditions from various sources.

| Parameter | Optimized Range/Value | Source(s) |

| Catalyst | Sodium Carbonate | google.comgoogle.com |

| Catalyst Concentration | 15-20 wt% | google.com |

| Temperature | 85-94°C | google.com |

| Reaction Time | 4.5 hours | google.com |

| Molar Ratio (Sodium Carbonate:Dichlorobutene) | (0.55-0.85):1 | google.com |

This table presents a summary of optimized reaction parameters for the hydrolysis of 1,3-dichloro-2-butene.

The following table highlights the improvements in process efficiency.

| Metric | Before Optimization | After Optimization | Source |

| Yield of this compound | 69% | 71.4-94.1% | google.com |

| Wastewater per kg of product | 16.3 kg | 2.47 - 8.95 kg | google.com |

| Reactor Productivity | - | 49.5 g/l-h | google.com |

This table illustrates the significant enhancements in yield and reduction in waste achieved through process optimization.

Temperature Profile and Reaction Time Optimization

Alternative and Emerging Synthetic Pathways to this compound

While the hydrolysis of 1,3-dichloro-2-butene is the dominant industrial method, some alternative pathways to this compound exist, primarily in the context of its use as an intermediate for other syntheses. For example, this compound is a precursor in the synthesis of 2-butyn-1-ol (B121050). orgsyn.org Another potential, though less direct, route could involve the transformation of related compounds. One such example is the reaction of this compound with ammonia (B1221849) or an amine to produce 2-buten-1-amine, 3-chloro-. While not a synthesis of the target compound, this demonstrates its reactivity and potential involvement in various synthetic schemes. The exploration of entirely different synthetic strategies remains an area of academic and industrial interest, driven by the desire for more sustainable and efficient chemical processes.

Exploration of Regioselective and Stereoselective Approaches

The synthesis of this compound inherently involves the potential for isomeric products, making regioselectivity and stereoselectivity critical considerations for maximizing the yield of the desired isomer.

Regioselectivity: The placement of the chloro and hydroxyl groups on the butene backbone is a key challenge. Research has shown that the reaction of 1,3-dichloro-2-butene with a base like sodium carbonate proceeds with a degree of regioselectivity, favoring the formation of this compound. google.com The reaction mechanism involves a nucleophilic substitution where the hydroxide ion attacks the carbon adjacent to the chlorine atom. The choice of reagents and reaction conditions can influence the regiochemical outcome. For instance, the synthesis of related chloro-alcohols has demonstrated that different starting materials and catalysts can lead to different regioisomers. researchgate.net

Stereoselectivity: this compound can exist as (E) and (Z) stereoisomers due to the double bond. Achieving control over the stereochemistry is crucial for applications where a specific isomer is required. One synthetic route to Z-3-chloro-2-buten-1-ol involves the reaction of 2-butyn-1-ol with Red-Al followed by treatment with N-chlorosuccinimide (NCS). nih.gov This method highlights a stereoselective approach to a specific isomer. The development of stereoselective methods often relies on the use of chiral catalysts or auxiliaries to direct the reaction towards a single stereoisomer. acs.org

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity under milder conditions.

In the synthesis of this compound from 1,3-dichloro-2-butene, sodium carbonate acts as a base to facilitate the hydrolysis. google.com While effective, research into alternative catalytic systems is ongoing. Phase-transfer catalysts have been shown to significantly decrease reaction times in the synthesis of similar chloro-alcohols. researchgate.net The use of transition metal catalysts, such as those based on cobalt or vanadium, has been explored for the oligomerization and polymerization of related unsaturated alcohols, suggesting potential applicability in controlling the synthesis of this compound and its derivatives. researchgate.netmdpi.commdpi.com For instance, Co(II)-porphyrin complexes have been used in the metalloradical cyclization of alkynes to produce functionalized furans, demonstrating the potential of such catalysts in complex organic transformations. organic-chemistry.org

The table below summarizes a common method for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 1,3-dichloro-2-butene |

| Reagent | Sodium Carbonate (15-20 wt%) |

| Temperature | 85-94°C |

| Reaction Time | 4.5 hours |

| Yield | 71.4-94.1% |

| Data from a patented method for producing this compound. google.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is essential for developing environmentally benign and economically viable chemical processes. mygreenlab.orgrsc.org The synthesis of this compound is an area where such principles can have a significant impact.

Reduction of Byproducts and Wastewater Minimization

A key goal in the synthesis of this compound is to maximize the conversion of reactants into the desired product, thereby minimizing waste. A patented method involving the hydrolysis of 1,3-dichloro-2-butene with sodium carbonate has been shown to significantly reduce the amount of wastewater generated compared to previous methods. google.com Specifically, the amount of wastewater per kilogram of product was reduced from 16.3 kg to a range of 2.47 - 8.95 kg. google.com This improvement is a direct result of process optimization, leading to higher yields and simplified purification, which eliminates the need for energy-intensive distillation steps. google.com

The table below illustrates the reduction in wastewater achieved through an optimized synthetic process.

| Parameter | Previous Method | Optimized Method |

| Wastewater per kg of product | 16.3 kg | 2.47 - 8.95 kg |

| Comparison of wastewater generation in the synthesis of this compound. google.com |

Sustainable Solvent Selection and Catalyst Reuse

The choice of solvent is a critical aspect of green chemistry. While some syntheses of related compounds utilize solvents like tetrahydrofuran (B95107) (THF), nih.gov the optimized synthesis of this compound is performed in an aqueous solution of sodium carbonate, which is a more environmentally friendly solvent. google.com

Catalyst reuse is another cornerstone of green chemistry, contributing to both economic and environmental sustainability. evonik.com While the sodium carbonate used in the primary synthesis method is a stoichiometric reagent rather than a catalyst in the traditional sense, the principles of catalyst recycling can be applied to more advanced catalytic systems. For instance, research on heterogeneous catalysts and catalyst immobilization on solid supports offers promising avenues for developing reusable catalytic systems for the synthesis of this compound and its precursors. researchgate.net The development of such systems would further enhance the sustainability of the manufacturing process.

Comprehensive Analysis of the Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 Buten 1 Ol

Reactivity of the Allylic Chlorine Atom in 3-Chloro-2-buten-1-OL

The chlorine atom at the C-3 position is allylic, meaning it is bonded to a carbon atom adjacent to a carbon-carbon double bond. This position significantly enhances its reactivity, particularly in substitution and elimination reactions.

Nucleophilic Substitution Reactions and Mechanistic Studies (e.g., SN1, SN2 pathways)

The allylic nature of the chlorine atom in this compound makes it susceptible to nucleophilic substitution. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, and sometimes a mixture of both, depending on the reaction conditions and the nature of the nucleophile. pressbooks.pub

S(_N)1 Pathway: The S(_N)1 mechanism involves a two-step process where the leaving group (chloride) first departs, forming an allylic carbocation intermediate. libretexts.org This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. A nucleophile can then attack at either of these electrophilic centers. uou.ac.in For instance, the hydrolysis of a similar compound, 1-chloro-2-butene (B1196595), with water (a weak nucleophile) yields a mixture of 2-buten-1-ol and 3-buten-2-ol, indicative of an S(_N)1 pathway involving an allylic carbocation. wikipedia.orglibrary.ph The reaction of this compound under similar conditions would be expected to form a resonance-stabilized carbocation, leading to a mixture of products. uobasrah.edu.iq The stability of this intermediate makes the S(_N)1 pathway favorable, especially with polar protic solvents and weak nucleophiles. askfilo.com

S(_N)2 Pathway: In the S(_N)2 mechanism, the nucleophile attacks the carbon bearing the chlorine atom in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. pressbooks.pub This pathway is favored by strong nucleophiles and polar aprotic solvents. askfilo.com For primary and secondary alkyl halides, the S(_N)2 mechanism is often competitive. masterorganicchemistry.com Given that this compound is a primary alcohol with a secondary allylic chloride, both pathways are plausible.

Allylic Rearrangement (S(_N)' Pathway): A characteristic feature of nucleophilic substitution on allylic systems is the possibility of an allylic rearrangement, often denoted as an S(_N)1' or S(_N)2' reaction. library.ph In this mechanism, the nucleophile attacks the carbon at the end of the double bond (the γ-carbon), concurrent with the departure of the leaving group and a shift of the double bond. library.ph The reaction of 1-chloro-2-butene with sodium hydroxide (B78521), for example, produces both the direct substitution product (2-buten-1-ol) and the rearranged product (1-buten-3-ol). library.ph

One common synthetic application involving nucleophilic substitution is the reaction of this compound with amines. For example, it can react with ammonia (B1221849) or other amines to produce 3-amino-2-buten-1-amine, a reaction that proceeds via nucleophilic substitution where the amine acts as the nucleophile.

| Factor | Favors S(_N)1 / S(_N)1' | Favors S(_N)2 / S(_N)2' | Reference |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary (stabilizes carbocation) | Primary > Secondary (less steric hindrance) | pressbooks.pubmasterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) | pressbooks.pub |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | askfilo.com |

| Leaving Group | Good leaving group required for both | Good leaving group required for both | pressbooks.pub |

Elimination Reactions (e.g., Dehydrohalogenation)

When treated with a strong base, this compound can undergo elimination reactions, specifically dehydrohalogenation, where a hydrogen atom and the chlorine atom are removed to form a new π-bond. lumenlearning.com The position of the new double bond depends on which proton is abstracted by the base.

A notable example is the conversion of (Z)-3-chloro-2-buten-1-ol to 2-butyn-1-ol (B121050). uomustansiriyah.edu.iq This transformation is a twofold elimination process. It is typically achieved using a very strong base, such as sodium amide (NaNH₂), which is capable of dehydrohalogenating the intermediate vinylic halide. uomustansiriyah.edu.iqchegg.com The reaction first eliminates HCl to form a vinyl chloride intermediate, which then undergoes a second elimination to form the alkyne. uomustansiriyah.edu.iq Studies on similar vinyl halides have shown that the ease of dehydrohalogenation is significant, particularly with strong bases. acs.org

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| (Z)-3-Chloro-2-buten-1-ol | 1. NaNH₂ (2 equiv.) 2. H₃O⁺ | 2-Butyn-1-ol | Double Dehydrohalogenation | uomustansiriyah.edu.iqchegg.com |

Reactivity of the Carbon-Carbon Double Bond in this compound

The carbon-carbon double bond in this compound is a site of electron density, making it susceptible to attack by electrophiles.

Electrophilic Addition Reactions and Stereochemical Outcomes

Electrophilic addition is a characteristic reaction of alkenes. In this reaction, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile. pressbooks.pub The regioselectivity of this addition often follows Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. pressbooks.pub

In the case of this compound, the electronic effects of the chlorine and hydroxyl groups will influence the stability of the potential carbocation intermediates. Structural rearrangements, such as hydride or alkyl shifts, are also possible if a more stable carbocation can be formed. libretexts.org For example, the reaction of 3-methyl-1-butene (B165623) with HCl can lead to a rearranged product via a hydride shift from a secondary to a more stable tertiary carbocation. libretexts.org Similar rearrangements could be anticipated for this compound depending on the reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgiitk.ac.in

For this compound to participate in a Diels-Alder reaction, it would act as the dienophile. Its reactivity as a dienophile would be influenced by the electronic nature of its substituents. Electron-withdrawing groups on the dienophile generally accelerate the reaction. The chlorine atom is electron-withdrawing, which should enhance the reactivity of the double bond toward a diene. However, there is limited specific literature detailing the use of this compound as a dienophile in Diels-Alder reactions. In principle, it could react with a diene like butadiene or cyclopentadiene (B3395910) to form a substituted cyclohexene (B86901) ring. wikipedia.org

Other types of cycloadditions, such as [2+1] cycloadditions to form cyclopropanes or [3+2] dipolar cycloadditions, are also known for alkenes. acs.orguchicago.edu For instance, the Simmons-Smith reaction uses a zinc carbenoid to convert alkenes into cyclopropanes. acs.org

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium (Grubbs' catalysts) or molybdenum. masterorganicchemistry.com The reaction can be intramolecular (ring-closing metathesis, RCM) or intermolecular (cross-metathesis, CM). sigmaaldrich.com

There is little specific information in the searched literature about this compound undergoing olefin metathesis. However, research has been conducted on the oligomerization of similar functionalized olefins, such as 2-chloro-2-propen-1-ol (B1199897) and 3-buten-1-ol, using oxovanadium(IV) catalysts. semanticscholar.orgresearchgate.net These studies indicate that substituted olefins can undergo catalytic oligomerization, which is a form of metathesis. semanticscholar.orgresearchgate.net Cross-metathesis of this compound with another olefin could potentially be achieved using standard metathesis catalysts, although the presence of the hydroxyl group might require protection or the use of a catalyst tolerant to this functional group. mdpi.com

Reactivity of the Hydroxyl Functionality in this compound

The hydroxyl (-OH) group in this compound is a primary site for several key chemical transformations, including oxidation, reduction, and derivatization reactions.

Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), typically lead to the formation of 3-chloro-2-butenoic acid. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 3-chloro-2-butenal.

The oxidation of allylic alcohols can also be achieved through enzymatic catalysis. For instance, a dehydrogenase isolated from Pseudomonas putida, which exhibits high specificity for allylic and benzylic alcohols, can catalyze the NAD⁺-dependent oxidation of this compound. nih.gov

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product | Reference |

| Potassium permanganate (KMnO₄) | 3-Chloro-2-butenoic acid | |

| Chromium trioxide (CrO₃) | 3-Chloro-2-butenoic acid | |

| Milder oxidizing agents | 3-Chloro-2-butenal | |

| Pseudomonas putida dehydrogenase | 3-Chloro-2-butenal | nih.gov |

Reduction Reactions to Saturated Alcohols

The reduction of this compound can proceed via catalytic hydrogenation, for instance, using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst, or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄). These reactions typically saturate the carbon-carbon double bond, leading to the formation of 3-chloro-1-butanol. smolecule.com It is important to note that the reduction of α,β-unsaturated enones can sometimes yield a mixture of the corresponding saturated ketones and saturated alcohols. oup.com

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group of this compound readily undergoes derivatization reactions such as esterification and etherification.

Esterification: This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or acid anhydride) to form an ester. The reaction is often catalyzed by an acid. For example, esterification with 5-chloropentanoyl chloride would yield the corresponding ester. acs.org Trichloroacetimidates can also serve as alkylating agents in esterification reactions, often promoted by the acidity of the carboxylic acid substrate itself. syr.edu

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide, is a classic method for forming asymmetrical ethers. researchgate.net More direct methods involve the dehydrative etherification of two different alcohols, which can be catalyzed by various metal complexes, such as those of iron or ruthenium. researchgate.netresearchgate.net For instance, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. researchgate.net

Rearrangement Reactions and Pericyclic Processes Involving this compound Scaffolds

Allylic systems like this compound are prone to rearrangement reactions, often referred to as allylic shifts. In these reactions, a nucleophilic attack can occur at the γ-carbon (the carbon atom adjacent to the double bond), leading to a shift of the double bond and the formation of a rearranged product. wikipedia.orglscollege.ac.in For example, the reaction of 1-chloro-2-butene with sodium hydroxide yields a mixture of 2-buten-1-ol and 3-buten-2-ol. wikipedia.orglscollege.ac.inwikidoc.org This occurs because the intermediate is a resonance-stabilized allylic carbocation. lscollege.ac.indoubtnut.com The product distribution can be influenced by steric hindrance and the nature of the nucleophile. wikipedia.orglscollege.ac.in

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu While specific examples involving this compound are not extensively documented, the butenyl scaffold can participate in such transformations. The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a well-known pericyclic reaction of allyl phenyl ethers. stackexchange.com Although not a direct reaction of this compound itself, this highlights the potential for its derivatives to undergo such transformations. These reactions are typically unaffected by solvents or catalysts and are highly stereospecific. msu.eduscribd.com

Radical Reactions and Photochemical Transformations of this compound

The presence of a double bond and a chloro-substituent makes this compound susceptible to radical and photochemical reactions.

Radical Reactions: The carbon-chlorine bond can undergo homolytic cleavage under certain conditions, such as exposure to UV light or radical initiators, to form a vinyl radical. The double bond can also react with radicals. For instance, the reaction of unsaturated alcohols with chlorine atoms can occur, and the kinetics of such gas-phase reactions have been studied for similar compounds like 3-buten-1-ol. researchgate.net

Photochemical Transformations: Photochemical reactions of allylic compounds can lead to a variety of products. Irradiation of α-haloketones, for example, can result in competing radical and ionic pathways. researchgate.net In the context of this compound, photochemical irradiation could potentially lead to isomerization, dimerization, or reaction with other species. nottingham.ac.uk For instance, photochemical C-H borylation has been demonstrated for arenes, involving the activation of a metal complex by light. acs.org While direct photochemical studies on this compound are not abundant, the photooxidation of similar alkenes like 2-methyl-2-butene (B146552) in the presence of active chlorine has been shown to produce various carbonyl products. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Chloro 2 Buten 1 Ol and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netbenchchem.com

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds like 3-Chloro-2-buten-1-OL. msu.edu It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net One-dimensional ¹H and ¹³C NMR spectra offer primary data on the number and types of protons and carbons present.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons (CH₃), the vinyl proton (CH=), and the methylene (B1212753) protons (-CH₂OH), along with the hydroxyl proton (-OH). The chemical shifts and coupling patterns of these signals provide initial structural clues. Similarly, the ¹³C NMR spectrum would display four unique signals corresponding to the four carbon atoms in different chemical environments.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Conformational Analysisbenchchem.com

To unambiguously assign all signals and elucidate the complete bonding network and spatial arrangement, multi-dimensional NMR techniques are employed. youtube.com These experiments correlate nuclear spins through chemical bonds or through space, providing a more comprehensive structural picture.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the vinyl proton and the methylene protons, confirming their adjacency.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orgustc.edu.cn This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C coupling). youtube.comlibretexts.org HMBC is crucial for piecing together the carbon skeleton. For example, it would show correlations from the methyl protons to both the C2 and C3 carbons, confirming the placement of the methyl and chloro groups relative to the double bond.

The combination of these techniques allows for a full assignment of the NMR spectra and provides insights into the molecule's preferred conformation.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₃ | ~2.2 | ~25 | C2, C3 |

| =CH- | ~5.8 | ~125 | C1, C3, C4 |

| -CH₂- | ~4.2 | ~60 | C2, C3 |

| -OH | Variable | - | C1 |

Solid-State NMR Applications for this compound Derivatives

While solution-state NMR provides information on molecules in a dynamic state, solid-state NMR (ssNMR) spectroscopy is uniquely suited to investigate the structure and dynamics of materials in the solid phase, including crystalline or amorphous derivatives of this compound. preprints.org

For organochlorine compounds, ³⁵Cl ssNMR can be a powerful, albeit challenging, technique. nih.gov The chlorine nucleus (³⁵Cl and ³⁷Cl) is quadrupolar, meaning its interaction with the local electric field gradient (EFG) can lead to very broad signals. nih.gov However, using high magnetic fields and advanced pulse sequences, it is possible to acquire high-quality ³⁵Cl NMR spectra. nih.gov These spectra provide the quadrupolar coupling constant (C₋) and asymmetry parameter (η₋), which are highly sensitive to the electronic environment of the C-Cl bond. researchgate.netnih.gov This data can be used to:

Distinguish between different polymorphic forms of a crystalline derivative.

Characterize the local environment of the chlorine atom in a polymer or co-crystal.

Probe changes in bonding upon complexation or reaction in the solid state.

Furthermore, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR can provide high-resolution carbon spectra of solid derivatives, offering insights into molecular packing and conformational differences compared to the solution state. preprints.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)benchchem.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound and its reaction products. cardiff.ac.uk Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (like the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID), providing valuable information about the molecule's structure. nih.gov

Fragmentation Pathways and Isotopic Pattern Analysisbenchchem.com

The mass spectrum of this compound is characterized by specific fragmentation patterns and a distinct isotopic signature due to the presence of chlorine. nih.gov

Fragmentation Pathways: Upon electron ionization (EI), the molecule loses an electron to form a radical cation [C₄H₇ClO]⁺•. Common fragmentation pathways for allylic alcohols and organohalides include:

Loss of a chlorine radical: [M - Cl]⁺ leads to a fragment ion at m/z 71. This is often a favorable pathway. nih.gov

Loss of a water molecule: [M - H₂O]⁺• can occur, particularly in the presence of thermal energy in the ion source.

Alpha-cleavage: Cleavage of the C1-C2 bond can lead to the formation of the [CH₂OH]⁺ ion at m/z 31.

Allylic cleavage: Cleavage of the C-C or C-Cl bonds at the allylic position can lead to various stable carbocations.

Isotopic Pattern Analysis: A key feature in the mass spectrum of a chlorinated compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M/M+2 peak ratio of roughly 3:1 for any fragment containing a single chlorine atom. acs.org For example, the molecular ion of this compound will appear as a pair of peaks at m/z 106 (for the ³⁵Cl isotopologue) and m/z 108 (for the ³⁷Cl isotopologue), with the peak at m/z 106 being about three times more intense. This isotopic signature is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in the parent molecule and its fragments. nih.govarxiv.org

Table 2: Major Predicted Mass Fragments for this compound

| Fragment Ion Formula | Proposed Fragmentation | Predicted m/z (³⁵Cl / ³⁷Cl) | Relative Intensity Ratio |

| [C₄H₇ClO]⁺• | Molecular Ion | 106 / 108 | ~3:1 |

| [C₄H₇O]⁺ | Loss of •Cl | 71 | - |

| [C₃H₄Cl]⁺ | Loss of •CH₂OH | 75 / 77 | ~3:1 |

| [C₂H₃O]⁺ | Rearrangement/Cleavage | 43 | - |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by the molecule's conformation and intermolecular interactions. capes.gov.br

For this compound, key vibrational modes include:

O-H stretch: Typically a strong, broad band in the FT-IR spectrum around 3200-3400 cm⁻¹.

C-H stretches: Found just below 3000 cm⁻¹ for sp³ carbons and just above 3000 cm⁻¹ for sp² carbons.

C=C stretch: A band of medium intensity around 1650-1680 cm⁻¹.

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically between 650-850 cm⁻¹.

Conformational Analysis and Hydrogen Bonding Interactions

FT-IR and Raman spectroscopy are particularly sensitive to conformational changes and hydrogen bonding. The hydroxyl (-OH) group in this compound can act as a hydrogen bond donor and acceptor. tsijournals.com

Intermolecular Hydrogen Bonding: In the liquid or solid state, alcohol molecules associate via intermolecular hydrogen bonds. This interaction causes a significant broadening and shifting of the O-H stretching band to lower frequencies (e.g., ~3350 cm⁻¹) compared to a "free" non-hydrogen-bonded O-H group (which appears as a sharp band around 3600-3650 cm⁻¹ in dilute, non-polar solvents). nih.gov

Intramolecular Hydrogen Bonding: As an allylic alcohol, this compound has the potential for intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the C=C double bond. researchgate.net This type of interaction is conformation-dependent and would give rise to a distinct O-H stretching frequency, typically at a slightly higher wavenumber than the intermolecularly bonded O-H but lower than the free O-H.

By analyzing the vibrational spectra under different conditions (e.g., varying concentrations, temperatures, or solvents), it is possible to study the equilibrium between different conformers and the nature of the hydrogen bonding interactions that stabilize them. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | -OH | 3200 - 3650 | Position and shape depend on hydrogen bonding. |

| C=C Stretch | Alkene | 1650 - 1680 | Characteristic of the double bond. |

| C-O Stretch | Alcohol | 1050 - 1150 | Strong absorption in FT-IR. |

| C-Cl Stretch | Alkyl Halide | 650 - 850 | Useful for conformational analysis. |

X-ray Diffraction Studies of Crystalline Derivatives of this compound

X-ray diffraction of single crystals is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. While this compound is a liquid at room temperature, its derivatives can often be converted into crystalline solids suitable for this analysis.

In complex multi-step syntheses that begin with this compound, X-ray crystallography is often the final arbiter of structure and stereochemistry. illinois.educore.ac.uk For instance, after using a derivative of this compound in a hetero-Diels-Alder reaction to synthesize a complex tropolone-containing product, single-crystal X-ray diffraction was used to provide unambiguous proof of the final structure. core.ac.uk This technique was essential for confirming the connectivity and relative stereochemistry of the intricate product. core.ac.uk Similarly, the absolute configuration of complex chiral molecules, which can be determined by X-ray diffraction, provides the ultimate proof in asymmetric synthesis. dokumen.pub Therefore, while not applied to the starting alcohol itself, X-ray diffraction is a critical characterization tool for its solid, crystalline reaction products. illinois.edu

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Buten 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which various properties like geometry, energy, and reactivity indices can be derived.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the energetics of different molecular states and the transition states that connect them. For 3-chloro-2-buten-1-ol, DFT can be used to determine the relative stabilities of its (E) and (Z) isomers and to analyze the potential energy surface for rotation around its single bonds.

A key application of DFT is the elucidation of reaction mechanisms. By mapping the energy profile of a reaction, researchers can identify the lowest-energy path from reactants to products, which proceeds via a transition state (the energy maximum along the reaction coordinate). For instance, studies on the thermal decomposition of related unsaturated alcohols, such as 3-methyl-3-buten-1-ol (B123568), have utilized DFT methods to evaluate competing reaction pathways. researchgate.net In that case, calculations showed that a mechanism proceeding through a six-membered cyclic transition state was significantly more favorable than a pathway involving a four-membered ring, as indicated by a much lower calculated activation Gibbs energy. researchgate.net A similar approach for this compound could be used to predict its decomposition products and the energetics involved.

Table 1: Illustrative Example of DFT in Predicting Reaction Pathways for 3-Methyl-3-buten-1-ol (Data from a study on a related compound to demonstrate the application of DFT)

| Reaction Pathway | Transition State Type | Calculated Activation Gibbs Energy (ΔG‡) at 563.15 K | Predicted Rate Constant (k) |

| Pathway A | Six-membered cyclic | 167 kJ·mol⁻¹ | 3.4 × 10⁻³ s⁻¹ |

| Pathway B | Four-membered cyclic | 267 kJ·mol⁻¹ | 2.1 × 10⁻¹² s⁻¹ |

| This table illustrates how DFT calculations can quantify the energetic barriers of different potential reaction mechanisms, thereby predicting the most likely transformation. The data is from a study on 3-methyl-3-buten-1-ol. researchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory generally offer higher accuracy than DFT, albeit at a greater computational expense. nih.gov High-accuracy composite methods, such as the Gaussian-n (Gn) theories, combine results from several ab initio calculations to achieve energies that are often within 1-2 kcal/mol of experimental values. researchgate.net

These methods are invaluable for predicting spectroscopic properties. A theoretical study on the closely related chiral molecule (R)-3-chloro-1-butene demonstrated the power of these calculations in predicting chiroptical properties like optical rotation. acs.org The calculations revealed a strong dependence of the predicted optical rotation value on the molecule's conformation, specifically the dihedral angle of the carbon backbone. acs.org This highlights how ab initio methods can not only predict a property but also provide a deep understanding of its structural origins. A similar computational investigation of this compound could predict its NMR, IR, and Raman spectra, aiding in its experimental characterization.

Table 2: Example of Conformational Effects on a Predicted Spectroscopic Property for (R)-3-chloro-1-butene (Data from a study on a related compound to demonstrate the application of ab initio calculations)

| Conformation (C-C-C-C Torsional Angle) | Calculated Optical Rotation [α]D |

| τ = 0° | +244° |

| τ = 180° | -526° |

| This table shows the significant impact of molecular conformation on a calculated spectroscopic property, as demonstrated for an isomer of the title compound. acs.org |

Density Functional Theory (DFT) Studies for Energetics and Transition States

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations are governed by a force field—a set of parameters that approximates the potential energy of the system—and allow for the exploration of a molecule's conformational landscape. acs.org

For a flexible molecule like this compound, which has rotatable single bonds, MD simulations can reveal the preferred three-dimensional shapes (conformers) it adopts and the energy barriers between them. chemscene.com

Furthermore, MD is exceptionally useful for studying solvent effects. The interactions between a solute and surrounding solvent molecules can significantly influence its conformational preferences. For example, in non-polar solvents, intramolecular forces dominate, whereas in polar solvents, solute-solvent interactions can stabilize conformers with larger dipole moments. drugdesign.org MD simulations can explicitly model these interactions, predicting how the conformational equilibrium of this compound would shift in different chemical environments, such as water versus a non-polar organic solvent. acs.org

In Silico Prediction of Reaction Pathways and Selectivity for this compound Transformations

In silico methods are broadly used to predict the course and outcome of chemical reactions, enhancing the efficiency of chemical synthesis and process development. nih.gov This involves identifying possible reaction pathways, evaluating their thermodynamic and kinetic feasibility, and predicting the selectivity for certain products over others. researchgate.netnih.gov

The prediction of reaction pathways for transformations of this compound can be effectively achieved using the quantum chemical methods described in section 5.1.1. By calculating the activation energies for potential reactions—such as oxidation, reduction, or nucleophilic substitution—researchers can predict which reaction is most likely to occur under given conditions. The DFT study on the decomposition of 3-methyl-3-buten-1-ol is a direct example of this, where the significant difference in activation energies allowed for a confident prediction of the reaction's selectivity. researchgate.net

Beyond chemical reactions, in silico tools are also employed in biocatalysis to predict how a molecule might be transformed by an enzyme. acs.org By docking this compound into the active sites of various enzymes computationally, it is possible to screen for potential biocatalysts that could perform a desired transformation with high selectivity. acs.org This computer-based approach accelerates the development of efficient synthetic routes for valuable chemical products. nih.gov

Environmental Fate and Transformation Mechanisms of 3 Chloro 2 Buten 1 Ol

Abiotic Transformation Pathways in Environmental Matrices

Abiotic transformation of 3-Chloro-2-buten-1-ol primarily involves chemical reactions such as hydrolysis and oxidation that occur without microbial intervention. These processes are significant in determining the compound's stability in soil and aquatic environments.

Hydrolysis: In aqueous environments, this compound can undergo hydrolysis. This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion, leading to the formation of a butenediol. The rate of hydrolysis is influenced by factors such as pH and temperature.

Oxidation: The presence of the double bond and the hydroxyl group makes this compound susceptible to oxidation. In environmental matrices, this can lead to the formation of corresponding aldehydes or carboxylic acids, such as 3-chloro-2-butenoic acid. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), can rapidly degrade a wide range of organic pollutants. researchgate.net While specific studies on this compound are limited, the principles of AOPs suggest they would be effective in its degradation. researchgate.net

Photochemical Degradation of this compound in Aquatic and Atmospheric Environments

Photochemical degradation, driven by sunlight, is a key transformation pathway for many organic compounds in the atmosphere and surface waters. For this compound, this involves direct photolysis or indirect photo-oxidation.

Aquatic Environments: In sunlit surface waters, direct photolysis may occur if the compound absorbs light at relevant solar wavelengths. However, indirect photochemical processes are often more significant. These reactions are mediated by photochemically produced reactive species like hydroxyl radicals (•OH), singlet oxygen, and organic peroxy radicals. These species can react with the double bond and the alcohol functional group of this compound, leading to its degradation.

Atmospheric Environments: In the troposphere, volatile organic compounds (VOCs) like this compound are primarily degraded by reaction with photochemically generated oxidants. conicet.gov.ar The most important of these are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). conicet.gov.arresearchgate.net The reaction with •OH during the day and NO₃ at night are typically the main atmospheric sinks. These reactions initiate a complex series of oxidation steps, ultimately leading to the formation of smaller, more oxidized products and contributing to the formation of photochemical smog and secondary organic aerosols.

Mechanistic Aspects of Biodegradation of this compound by Microorganisms

Biodegradation by microorganisms is a crucial process for the removal of organic contaminants from the environment. The structural features of this compound, specifically the chlorine substituent and the unsaturated bond, influence its susceptibility to microbial attack.

Research indicates that certain bacterial enzymes can oxidize this compound. For instance, enzymes with broad substrate specificity, such as those found in Pseudomonas species, have been shown to act on similar allylic alcohols. The biodegradation process can be initiated by an attack on the hydroxyl group, leading to oxidation, or by dehalogenation, where the chlorine atom is removed. The presence of the double bond may also be a site for initial enzymatic attack. For example, some bacteria are known to degrade related compounds like 2-methyl-3-buten-2-ol. thegoodscentscompany.com The specific pathways and microorganisms capable of degrading this compound are areas for further research.

Kinetic Studies of Atmospheric Reactions (e.g., with Cl atoms, OH radicals)

Kinetic studies provide quantitative data on the rates of reaction of this compound with key atmospheric oxidants, which is essential for determining its atmospheric lifetime. The primary gas-phase loss processes for unsaturated alcohols are their reactions with OH radicals, Cl atoms, and ozone. researchgate.netacs.org

Reaction with OH Radicals: The reaction with the hydroxyl radical (OH) is a dominant degradation pathway for many VOCs in the atmosphere. For unsaturated alcohols, the OH radical can add to the double bond or abstract a hydrogen atom from the C-H or O-H bonds. The rate coefficients for the reaction of OH radicals with structurally similar unsaturated alcohols have been measured, providing an indication of the likely reactivity of this compound. researchgate.net For instance, the rate coefficient for the reaction of OH with 2-buten-1-ol is on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹.

Reaction with Cl Atoms: In marine or coastal areas, and in regions with other sources of chlorine atoms, the reaction with Cl atoms can be a significant atmospheric sink. conicet.gov.ar Chlorine atoms react rapidly with unsaturated compounds, typically by addition to the double bond. researchgate.net Studies on analogous compounds like 2-buten-1-ol have determined rate coefficients for their reaction with Cl atoms. researchgate.net These studies show a deactivating effect of the hydroxyl group on the reactivity of the double bond towards Cl atom addition, which is opposite to the activating effect observed for OH radical addition. researchgate.net

The table below presents kinetic data for the reaction of structurally related unsaturated alcohols with atmospheric oxidants.

| Reactant Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K |

| 2-Buten-1-ol | OH | ~5.5 x 10⁻¹¹ |

| 3-Buten-1-ol | OH | 5.5 x 10⁻¹¹ |

| 2-Buten-1-ol | Cl | (3.90 ± 0.35) x 10⁻¹⁰ researchgate.net |

| 3-Buten-1-ol | Cl | (2.63 ± 0.25) x 10⁻¹⁰ researchgate.net |

| 3-Methyl-2-buten-1-ol | OH | 1.5 x 10⁻¹⁰ |

| 3-Methyl-2-buten-1-ol | O₃ | (311 ± 20) x 10⁻¹⁸ acs.org |

Applications of 3 Chloro 2 Buten 1 Ol in Advanced Organic Synthesis and Materials Science

Utilization of 3-Chloro-2-buten-1-OL as a Key Synthon for Natural Product Synthesis

While direct, extensive documentation on the use of this compound in the total synthesis of a wide range of complex natural products is not broadly detailed in readily available literature, its structural motifs are present in various natural and synthetic compounds. Its potential as a C4 building block is evident from its reactivity. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used for ester or ether linkages. The chloro-alkenyl functionality allows for nucleophilic substitution and cross-coupling reactions, making it a strategic component for carbon-carbon and carbon-heteroatom bond formations, which are fundamental processes in the assembly of natural product skeletons. For instance, derivatives of butenol (B1619263) are found in various natural contexts, and the chloro-substituted version provides a handle for synthetic manipulations that might not be possible with the parent alcohol.

Integration of this compound in the Construction of Heterocyclic Systems

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The hydroxyl group can act as a nucleophile or be converted into a leaving group, while the vinyl chloride can participate in substitution or addition reactions. For example, reaction with a dinucleophile, such as a compound containing both an amine and a thiol group, could potentially lead to the formation of thiazine (B8601807) derivatives through sequential or one-pot reactions. While specific, widely-cited examples of its direct use in complex heterocyclic synthesis are not prevalent in the searched literature, the fundamental reactivity of the molecule supports its potential in this area. One documented application involves the reaction of this compound with ammonia (B1221849) or an amine to produce 2-buten-1-amine, 3-chloro-, a chlorinated amine that serves as an intermediate in further organic synthesis.

Role in the Synthesis of Acetylenic Alcohols

A significant application of this compound is its role as a raw material in the synthesis of acetylenic alcohols. google.com Acetylenic alcohols are a class of compounds that feature both a hydroxyl group and a carbon-carbon triple bond, making them valuable intermediates in organic synthesis. mmsl.cz The conversion of this compound to the corresponding acetylenic alcohol would typically involve a dehydrochlorination reaction to form a butadienol intermediate, which could then be further manipulated. A patented method highlights the production of this compound as a key step for synthesizing these corresponding acetylenic alcohols, emphasizing the industrial relevance of this transformation. google.com The process involves the hydrolysis of 1,3-dichloro-2-butene (B238901) to yield this compound with high efficiency. google.com

Table 1: Synthesis of this compound for Acetylenic Alcohol Production google.com

| Parameter | Value |

| Starting Material | 1,3-dichloro-2-butene |

| Reagent | Sodium Carbonate (15-20 wt.%) |

| Temperature | 85-94 °C |

| Molar Ratio (Na₂CO₃:Dichlorobutene) | (0.55-0.85):1 |

| Yield of this compound | 71.4-94.1% |

Precursor in the Synthesis of Carotenoid Intermediates

Carotenoids are a class of naturally occurring pigments that are important for human health and are used as food colorants. google.comresearchgate.net The synthesis of these complex molecules often relies on the assembly of smaller building blocks. While this compound itself is not directly cited as a primary precursor, structurally related C5 and C10 units are crucial. For instance, the synthesis of carotenoid intermediates can involve compounds like 1-chloro-2-methyl-3-buten-2-ol, which is synthesized from isoprene. google.comgoogle.com This related compound is then used to prepare larger building blocks for carotenoid synthesis. google.comgoogle.com The chemistry involved in these syntheses, such as the formation of sulfone compounds for Julia-Kocienski olefination, showcases the type of transformations that a chloro-allylic alcohol like this compound could potentially undergo in the construction of polyene chains characteristic of carotenoids.

Applications in Polymer Chemistry and the Development of Functional Materials (e.g., as a monomer or cross-linker)

The presence of a polymerizable double bond and a reactive chlorine atom suggests that this compound could find applications in polymer and materials science. It could potentially be used as a monomer in addition polymerization reactions, leading to polymers with pendant chloro and hydroxyl groups. These functional groups could then be used for post-polymerization modification, allowing for the tailoring of material properties. For example, the hydroxyl groups could serve as sites for cross-linking, improving the mechanical and thermal stability of the polymer. The chlorine atom could be substituted to introduce other functionalities. While specific examples of polymers derived solely from this compound are not prominent in the searched literature, its structural analog, 3-chloro-2-methylpropene, is used as an intermediate in the production of plastics. chemicalbook.com This suggests a potential, if not yet fully explored, role for this compound in the development of functional materials.

Development of Novel Reagents and Catalysts Derived from this compound Scaffolds

The reactive nature of this compound allows for its conversion into a variety of derivatives that could serve as novel reagents or ligands for catalysis. The hydroxyl group can be modified to create ethers or esters, while the vinyl chloride moiety can undergo reactions to introduce phosphine, amine, or other coordinating groups. These modified structures could then act as ligands for transition metals, forming catalysts with unique steric and electronic properties. For example, a dehydrogenase enzyme from Yokenella sp. has been shown to oxidize a range of allylic alcohols, including this compound, highlighting the potential for biocatalytic transformations of this compound. grafiati.com While the development of specific, widely-used reagents or catalysts derived from this compound is not extensively documented, its versatile chemical nature makes it an attractive scaffold for such research endeavors.

Current Challenges and Future Research Perspectives in the Chemistry of 3 Chloro 2 Buten 1 Ol

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 3-chloro-2-buten-1-ol, research has explored several avenues, though significant opportunities for improvement remain.

A documented industrial approach involves the hydrolysis of 1,3-dichloro-2-butene (B238901). This method utilizes a sodium carbonate solution and is noted for its high specific reactor productivity, making it suitable for continuous-flow operations which are often favored in industrial settings for consistency and output optimization.

Another established, albeit more classical, laboratory-scale synthesis starts from 2-butyn-1-ol (B121050). weebly.comdokumen.pubstudylib.net This transformation highlights the utility of alkyne precursors in accessing functionalized allylic alcohols. Additionally, detailed procedures for the extraction and purification of this compound have been reported, typically involving ether extraction followed by distillation under reduced pressure. scribd.com

Despite these existing methods, there is a noticeable gap in the literature regarding the application of modern green chemistry principles to the synthesis of this compound. The development of catalytic routes, perhaps employing phase-transfer catalysis or earth-abundant metal catalysts, could offer pathways with lower energy consumption, reduced waste generation, and higher atom economy. google.com Future research will likely focus on replacing stoichiometric reagents with catalytic systems and exploring alternative, renewable starting materials to enhance the sustainability of its production.

Exploration of Unconventional Reactivity Patterns and Derivatization

The reactivity of this compound is dominated by the chemistry of its two functional groups: the allylic alcohol and the vinyl chloride. Standard transformations include oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, reduction of the double bond, and nucleophilic substitution of the chlorine atom. This versatility makes it a valuable intermediate in the synthesis of more complex molecules, including vinyl chlorides and natural products like sesquiterpene-tropolones. core.ac.ukillinois.edu

Beyond these conventional reactions, research into its unconventional reactivity is beginning to emerge. A significant finding is the highly regio- and stereospecific SN2' substitution reaction observed when allylic chlorides react with a zirconium oxo complex. nih.gov This type of reaction, where the nucleophile attacks the double bond in a concerted fashion, displacing the leaving group from the adjacent carbon, represents a departure from classical substitution pathways and offers a powerful tool for stereocontrolled synthesis. nih.gov

Studies comparing its reactivity to structural isomers, such as 2-chloro-2-propen-1-ol (B1199897), have been conducted to build a more comprehensive understanding of how substituent placement affects reaction kinetics and pathways. researchgate.netresearchgate.net The tandem oxidation/halogenation of aryl allylic alcohols under Moffatt-Swern conditions, while not demonstrated on this specific substrate, points towards other potentially complex transformations where the interplay between the alcohol and the halogenated alkene could be exploited to rapidly build molecular complexity from simple precursors. acs.org Future explorations may delve deeper into metal-catalyzed cross-coupling reactions, asymmetric catalysis involving the alcohol moiety, and cycloaddition reactions to unlock new synthetic possibilities.

Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity

The application of machine learning (ML) and artificial intelligence (AI) in predicting chemical reactivity is a rapidly advancing field, yet its specific application to this compound has not been reported. However, existing research provides a clear blueprint for how such technologies could be integrated.

Theoretical models have been successfully used to predict the in vivo metabolic reactivity of other halogenated alkenes by calculating molecular parameters like ionization potential, dipole moment, and π-electron density through quantum chemical methods. nih.gov These parameters serve as descriptors that can feed into ML models. For instance, neural networks have been trained to predict the outcomes of reactions for a limited scope of alkyl halide and alkene reactions by learning from datasets of known transformations. acs.org

For a molecule like this compound, an ML model could be trained on a dataset of reactions involving various allylic halides and alcohols. The model would learn to recognize the electronic and steric features of the substrate and reagents to predict the most probable product, including its regioselectivity and stereoselectivity. This predictive power could accelerate the discovery of novel reactions and optimize conditions for known transformations, reducing the need for extensive empirical screening. The primary challenge remains the generation of a large, high-quality dataset of reactions specific to this class of compounds.

Table 1: Potential Applications of ML/AI in this compound Chemistry

| ML/AI Application Area | Potential Benefit | Data Requirements |

| Reaction Outcome Prediction | Predict major/minor products, including stereochemistry, for novel reagent combinations. | Large dataset of experimentally validated reactions for similar allylic compounds. |

| Yield Optimization | Identify optimal reaction conditions (temperature, solvent, catalyst) to maximize product yield. | Reaction data including conditions and corresponding yields. |

| Catalyst Design | Computationally screen potential catalysts for higher efficiency and selectivity. | Catalyst structures and their performance data in related reactions. |

| Toxicity/Reactivity Prediction | Estimate metabolic reactivity and potential toxicity based on molecular descriptors. | Quantum chemical parameters and known toxicological data for analogous compounds. nih.gov |

Design of Advanced Materials Utilizing this compound Motifs

While this compound is primarily used as an intermediate for small-molecule synthesis, its structure holds untapped potential for the creation of advanced functional polymers. beilstein-journals.orgnih.gov No direct polymerization of this compound has been documented in the reviewed literature. However, its bifunctional nature makes it a candidate for several polymerization strategies, by which its structural motifs could be incorporated into polymer backbones or as pendant groups.

The hydroxyl group allows for its incorporation into polyesters and polyurethanes through condensation polymerization. The vinyl chloride moiety, while less reactive than a simple vinyl group, could potentially undergo radical polymerization or co-polymerization with other monomers. A more viable approach would be the chemical modification of the this compound unit prior to polymerization to introduce more reactive functionalities.

For instance, the development of functional polymers from renewable biomass-derived monomers like γ-butyrolactone derivatives demonstrates how bifunctional molecules can be used to create materials with interesting properties, such as thermoplastic elastomers and stimuli-sensitive hydrogels. frontiersin.org Similarly, the synthesis of polymers from other functionalized monomers, like those containing chlorotrifluoroethylene, showcases how halogenated building blocks can impart desirable properties such as chemical resistance and thermal stability. acs.org

Future research could focus on synthesizing novel monomers derived from this compound. These monomers could then be used in controlled/living radical polymerizations (CLRP) to create well-defined polymers where the chloro-butenol motif provides a site for post-polymerization modification, leading to materials with tailored properties for applications in coatings, membranes, or biomedical devices. rsc.org

Addressing Scalability and Industrial Implementation Challenges in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production presents a distinct set of challenges. For this compound, these challenges are analogous to those faced in the manufacturing of similar hazardous chemicals like allyl chloride. imarcgroup.comstellarmr.comfortunebusinessinsights.com

A primary concern is the handling of a chlorinated, flammable, and potentially toxic intermediate. stellarmr.com This necessitates robust safety protocols and specialized equipment to manage risks. Industrial processes often favor continuous-flow reactors over batch production to maintain consistent temperature and mixing, which is critical for reactions that may be exothermic or have temperature-sensitive products.

Process optimization is key to economic viability. Challenges in the production of allyl chloride, a related compound, include high energy costs and the generation of corrosive byproducts like hydrogen chloride, which requires costly disposal or recycling infrastructure. google.com A case study on debottlenecking an allyl chloride plant highlighted how production capacity can be limited by physical constraints such as pressure drops across equipment and the heat-transfer capacity of reactors and heaters. asee.org Scaling up the synthesis of this compound would require careful engineering to manage these factors.

Furthermore, some synthetic routes that are successful in the lab fail upon scale-up. scribd.com This can be due to a variety of factors, including changes in mass and heat transfer, reagent addition rates, and the difficulty of maintaining homogenous conditions in large vessels. Overcoming these hurdles requires a multidisciplinary approach, combining chemical expertise with process engineering to design a safe, efficient, and economically viable manufacturing process.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Chloro-2-buten-1-OL in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., chemical fume hoods with ≥100 ft/min face velocity) and personal protective equipment (PPE), including impervious gloves and safety glasses. Use respiratory protection if airborne concentrations exceed PAC-1 (2.1 mg/m³). Avoid skin/eye contact and inhalation by adhering to OSHA HCS guidelines and EU CLP regulations. Emergency measures include immediate rinsing with water for eye exposure and consulting poison control for ingestion .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is essential for resolving the allylic chlorine and hydroxyl group interactions. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretching at ~3200 cm⁻¹), while mass spectrometry (MS) confirms molecular weight (106.551 g/mol) and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can researchers validate purity during the synthesis of this compound?

- Methodological Answer : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to assess purity. Monitor boiling points (if available) and compare observed spectral data (NMR, IR) against reference standards. Use thin-layer chromatography (TLC) for rapid qualitative checks .

Advanced Research Questions

Q. What experimental design principles resolve contradictions in reaction yields under varying catalytic conditions?

- Methodological Answer : Use a factorial design to isolate variables (e.g., catalyst type, temperature, solvent polarity). Triangulate results with kinetic studies (e.g., rate constant measurements) and computational modeling (DFT for transition-state analysis). Validate reproducibility through independent replication and statistical analysis (e.g., ANOVA) .

Q. How do computational models predict solvent effects on the stability of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate solvation energies and molecular dynamics (MD) simulations to assess conformational changes in polar vs. non-polar solvents. Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC monitoring of degradation products .

Q. What frameworks address discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer : Adopt a mixed-methods approach:

- Cross-validation : Compare experimental NMR/IR data with simulated spectra from computational tools (e.g., Gaussian).

- Error analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and environmental factors (e.g., temperature drift).

- Systematic review : Reconcile outliers using evidence-weighted classification per EU REACH Annex XI guidelines .

Data Contradiction & Compliance

Q. How should researchers address conflicting toxicity classifications for this compound?

- Methodological Answer : Follow the "weight of evidence" approach per EU Regulation 1272/2008:

- Prioritize data from authoritative sources (e.g., ECHA, OECD).

- Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve ambiguities.

- Document classification rationale using IUCLID datasets and expert consensus .

Table: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₄H₇ClO | |

| Molecular Weight | 106.551 g/mol | |

| Hazard Statements (EU) | H302/H312/H332 (Harmful if ingested) | |

| PAC-1 (Exposure Limit) | 2.1 mg/m³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。